molecular formula C20H23ClN2O4S B11355413 1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

Cat. No.: B11355413
M. Wt: 422.9 g/mol
InChI Key: BOQUVTKJAMDNFS-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound with the molecular formula C21H25ClN2O4S It is characterized by the presence of a piperidine ring substituted with a carboxamide group, a methanesulfonyl group, and two aromatic rings with chloro and methoxy substituents

Preparation Methods

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, introduction of the carboxamide group, and subsequent functionalization with the methanesulfonyl and aromatic substituents. Common synthetic routes may involve:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Carboxamide Group: This step often involves the reaction of the piperidine derivative with a carboxylic acid derivative or an isocyanate.

    Functionalization with Methanesulfonyl and Aromatic Substituents: This can be accomplished through nucleophilic substitution reactions, where the piperidine derivative is reacted with (4-chlorophenyl)methanesulfonyl chloride and 4-methoxyaniline under suitable conditions.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Similar compounds to 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE include other piperidine derivatives with sulfonyl and aromatic substituents. These compounds may share similar chemical properties but differ in their specific substituents, leading to variations in their reactivity and applications. Examples of similar compounds include:

  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE
  • 1-[(4-FLUOROPHENYL)METHANESULFONYL]-N-(4-METHOXYPHENYL)PIPERIDINE-4-CARBOXAMIDE

Properties

Molecular Formula

C20H23ClN2O4S

Molecular Weight

422.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(4-methoxyphenyl)piperidine-4-carboxamide

InChI

InChI=1S/C20H23ClN2O4S/c1-27-19-8-6-18(7-9-19)22-20(24)16-10-12-23(13-11-16)28(25,26)14-15-2-4-17(21)5-3-15/h2-9,16H,10-14H2,1H3,(H,22,24)

InChI Key

BOQUVTKJAMDNFS-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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